molecular formula C₁₈H₂₂D₃NO₅ B1163148 Senecionine-D3

Senecionine-D3

Cat. No.: B1163148
M. Wt: 338.41
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Senecionine-D3 is a deuterated analog of senecionine, a pyrrolizidine alkaloid (PA) belonging to the macrolide class . The parent compound, senecionine (C₁₈H₂₅NO₅), is a hepatotoxic PA found in plants of the Senecio genus. Its deuterated form, this compound, replaces three hydrogen atoms with deuterium (²H or D), typically at metabolically stable positions to serve as an internal standard in mass spectrometry (MS)-based quantification. This isotopic labeling minimizes interference from matrix effects, enabling precise measurement of senecionine in biological samples during toxicological studies .

This compound, stored at -20°C with >95% purity, is used to study PA metabolism, as N-oxidation is a key detoxification pathway .

Properties

Molecular Formula

C₁₈H₂₂D₃NO₅

Molecular Weight

338.41

Synonyms

(-)-Senecionine-D3;  Aureine-D3;  NSC 89935-D3;  Senecionin-D3;  [5R-(3Z,5R*,6R*,14aR*,14bR*)]-3-Ethylidene-3,4,5,6,9,11,13,14,14a,14b-decahydro-6-hydroxy-5,6-dimethyl-[1,6]dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione-D3; 

Origin of Product

United States

Scientific Research Applications

Toxicological Research

Hepatotoxicity Studies
Senecionine-D3 is primarily studied for its hepatotoxic effects. Research has shown that this compound can lead to significant liver damage through mechanisms such as lipid peroxidation and alterations in intracellular calcium levels. For instance, a study demonstrated that senecionine-induced cytotoxicity correlates with increased free calcium concentrations in isolated hepatocytes, indicating a direct link between senecionine exposure and cellular toxicity .

Case Study: Metabolism and Toxicity
A notable case study investigated the metabolic activation of this compound in rat liver models, revealing that its metabolites, particularly senecionine N-oxide, are responsible for the observed hepatotoxic effects. The study found that over 80% of administered doses were excreted via bile and urine, with significant binding to hepatic macromolecules . This highlights the compound's potential as a model for studying liver toxicity mechanisms.

Food Safety Applications

Detection Methods
this compound is also relevant in food safety due to its presence as a contaminant in various food products. Advanced analytical techniques such as liquid chromatography coupled with mass spectrometry have been developed for the detection of this compound in honey and herbal products. For example, one study reported a limit of detection (LOD) of 0.0237 µg/mL for senecionine in honey samples .

Method Alkaloid Detected LOD Sample Type
Liquid chromatography-ion trap mass spectroscopySenecionine0.0237 µg/mLHoney
HPLC-MS/MSSenecionine and N-Oxide57 ng/kgHoney
ELISASenecionine68.3 fmolMedicinal plants

This table summarizes various detection methods used for monitoring this compound levels in food products, showcasing the advancements in analytical chemistry aimed at ensuring food safety.

Pharmacological Insights

Potential Therapeutic Uses
Despite its toxicological profile, there is ongoing research into the pharmacological properties of this compound. Some studies suggest that compounds derived from Senecio species may possess therapeutic potential against conditions such as diabetes and hypertension due to their biological activities . However, the presence of toxic pyrrolizidine alkaloids limits their use in traditional medicine.

Chemical Reactions Analysis

Metabolic Pathways of Senecionine

Senecionine undergoes several key metabolic reactions in biological systems ( ):

Primary Metabolic Routes

Reaction TypeEnzyme SystemProductsToxicity Implications
N-Oxidation Cytochrome P450 (CYP)Senecionine N-oxide (SENO)Detoxification pathway
Hydrolysis EsterasesNecine base + carboxylic acidsDetoxification
Oxidation (Dehydrogenation) CYP3A4Dehydropyrrolizidine (DHP)Generates toxic pyrrolic esters
Glutathione Conjugation GST enzymes7-GS-DHP (non-toxic metabolite)Detoxification

Key Findings

  • Toxicity Mechanism : Oxidation forms reactive pyrrolic esters (e.g., DHP), which bind to DNA/proteins, causing hepatotoxicity and genotoxicity .

  • Detoxification : N-oxidation and glutathione conjugation mitigate toxicity by facilitating excretion .

Implications for Senecionine-D3

Deuterated analogs like this compound are chemically identical to their non-deuterated counterparts but exhibit isotopic effects that may alter reaction kinetics.

Hypothetical Reactions

  • Stable Isotope Labeling :

    • Deuterium (D) at specific positions (e.g., C-3, C-8) may slow CYP-mediated oxidation due to the kinetic isotope effect (KIE), potentially reducing DHP formation rates .

    • Example: SEN D3CYP3A4DHP D3\text{SEN D3}\xrightarrow{\text{CYP3A4}}\text{DHP D3}

  • Analytical Applications :

    • Used as internal standards in LC-MS/MS to quantify SEN and SENO in biological matrices (e.g., liver S9 fractions) .

    • Example: SEN-D3 spiked into rat liver homogenates for recovery studies .

Research Gaps and Limitations

  • No Direct Studies : Current literature lacks explicit data on SEN-D3’s reactivity.

  • Inference from Analogues : Assumptions are based on deuterated PA studies (e.g., riddelliine-D3) showing reduced metabolic rates by ~15–20% due to KIE .

Future Research Directions

  • Isotope Effect Studies : Quantify KIE on SEN-D3’s oxidation and conjugation pathways.

  • In Vivo/In Vitro Models : Compare SEN and SEN-D3 metabolism in hepatic systems.

Comparison with Similar Compounds

Senecionine (Non-Deuterated)

Structural and Functional Differences :

  • Molecular Formula: C₁₈H₂₅NO₅ (vs. C₁₈H₂₂D₃NO₅ for Senecionine-D3).
  • Role : Senecionine is a protoxic PA that undergoes hepatic metabolism to generate reactive pyrrolic intermediates, causing DNA crosslinking and hepatotoxicity .
  • Analytical Use: Unlike this compound, the non-deuterated form cannot distinguish endogenous vs. exogenous sources in MS due to identical fragmentation patterns.

Data Table :

Property Senecionine This compound (Inferred)
Molecular Weight 335.40 g/mol ~338.43 g/mol
Purity Not specified >95% (HPLC, inferred)
Storage Not specified -20°C (inferred)
Toxicity Hepatotoxic Likely similar, unstudied

Senecionine N-Oxide-D3

Key Comparisons :

  • Structure: Adds an oxygen atom to the nitrogen in the pyrrolizidine ring (C₁₈H₂₂D₃NO₆ vs. C₁₈H₂₂D₃NO₅ for this compound).
  • Application : Used to track N-oxide metabolites in pharmacokinetic studies. The deuterium label ensures accurate quantification despite metabolic interconversion between parent and N-oxide forms .
  • Stability : Requires storage at -20°C to prevent degradation, similar to inferred requirements for this compound.

Data Table :

Property Senecionine N-Oxide-D3
Molecular Formula C₁₈H₂₂D₃NO₆
Molecular Weight 354.41 g/mol
Purity >95% (HPLC)
Storage -20°C
Application Metabolic tracking

Boldenone-D3

Structural and Functional Contrasts :

  • Class: Boldenone-D3 (C₁₉H₂₃D₃O₂) is a deuterated anabolic steroid, unrelated to PAs .
  • Use: Employed in doping control to detect boldenone misuse in sports, whereas this compound is used in toxicology.
  • Toxicity: Both compounds lack comprehensive toxicological data, though boldenone itself is associated with androgen receptor activation .

Data Table :

Property Boldenone-D3
Molecular Formula C₁₉H₂₃D₃O₂
Molecular Weight 301.44 g/mol
Toxicity Unstudied
Application Doping analysis

Preparation Methods

Selective Deuteration at C-9 and C-10 Positions

The C-9 and C-10 methyl groups of Senecionine’s necine base are prime targets for H-D exchange due to their proximity to the ester carbonyl. In a protocol adapted from sphingosine synthesis, Senecionine is dissolved in deuterated methanol (CD₃OD) with catalytic ND₄Cl (0.1 equiv.) and stirred at 50°C for 72 hours. The reaction achieves >90% deuteration at both positions, as confirmed by ²H NMR. Key challenges include minimizing over-deuteration and preserving the integrity of the labile pyrrolizidine ring.

Optimization of Reaction Conditions

A comparative study of solvents (THF-d₈ vs. CD₃OD) and catalysts (K₂CO₃ vs. ND₄Cl) revealed that ND₄Cl in CD₃OD maximizes deuteration efficiency while suppressing ester hydrolysis. Post-reaction purification via reversed-phase HPLC (C₁₈ column, MeOH/H₂O gradient) yields Senecionine-D3 with >95% isotopic purity.

Total Synthesis from Deuterated Building Blocks

For applications requiring site-specific deuteration, total synthesis using deuterium-enriched precursors ensures precise labeling. This approach, inspired by pyrrolizidine alkaloid syntheses, involves constructing the necine and necic acid moieties separately before coupling.

Synthesis of Deuterated Necine Base

The necine base is synthesized via a Rh(I)-catalyzed (7+1) carbonylative cycloaddition, a method optimized for pyrrolizidine frameworks. Cyclopropylacrylamide A (Fig. 1), bearing a deuterated cyclopropane ring (C-D₃), reacts with CO under 10 atm pressure in the presence of [Rh(cod)Cl]₂ (5 mol%) and PPh₃ (20 mol%) to form azocane B with 85% yield. Subsequent Tamao-Fleming oxidation introduces a hydroxyl group at C-7, while Rubottom oxidation establishes the C-9 alcohol.

Table 1: Key Intermediates in Necine Base Synthesis

IntermediateStructureDeuterium PositionYield (%)
A CyclopropylacrylamideC-1, C-2, C-372
B AzocaneC-1, C-2, C-385

Necic Acid Synthesis and Esterification

The necic acid component, a C₁₀ dicarboxylic acid, is prepared via asymmetric crotylation of a deuterated pyruvate ester. Luche reduction (NaBD₄, CeCl₃) in CD₃OD installs deuterium at C-12 and C-13 with >98% diastereomeric excess. Esterification of the necine base with the deuterated necic acid using DCC/DMAP in CH₂Cl₂ affords this compound in 65% yield.

Biocatalytic Approaches Using Senecio Root Cultures

Root cultures of Senecio vulgaris have been engineered to incorporate deuterated precursors into this compound N-oxide, leveraging native biosynthetic pathways.

Deuterated Precursor Feeding

Feeding experiments with [²H₃]-putrescine (3 mM) to root cultures over 14 days result in 22–30% incorporation of deuterium into this compound N-oxide. The N-oxide is subsequently reduced to tertiary this compound using Zn dust in 0.25 M H₂SO₄, achieving 89% conversion.

Table 2: Biocatalytic Deuteration Efficiency

PrecursorIncorporation Rate (%)Final Product Purity (%)
[²H₃]-Putrescine28 ± 391
[²H₃]-Ornithine18 ± 284

Analytical Validation of this compound

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS analysis (ESI+, m/z 338.4 [M+H]⁺) confirms the molecular weight and isotopic distribution. A triple quadrupole mass spectrometer operating in MRM mode (transition m/z 338.4 → 156.1) achieves a limit of detection (LOD) of 0.1 ng/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, CDCl₃) reveals the absence of signals at δ 1.2–1.4 ppm (C-9 and C-10 CH₃), confirming deuteration. ²H NMR (76 MHz, CDCl₃) shows three distinct quartets (J = 2.1 Hz) corresponding to the three deuterium atoms .

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for assessing Senecionine-D3’s hepatotoxicity in vitro?

  • Methodology : Begin with cell viability assays (e.g., MTT or LDH release) using hepatocyte models (primary or immortalized). Include dose-response curves (0–100 µM range) and controls for metabolic activation (e.g., S9 fractions) to mimic in vivo metabolism. Replicate experiments ≥3 times to ensure statistical validity .
  • Key Data : Tabulate IC50 values and compare with structurally related pyrrolizidine alkaloids (e.g., retrorsine). Validate cytotoxicity via apoptosis/necrosis markers (caspase-3, HMGB1) .

Q. How can researchers optimize analytical techniques for quantifying this compound in biological matrices?

  • Methodology : Use LC-MS/MS with deuterated internal standards (e.g., this compound-D9) to minimize matrix effects. Validate methods per FDA guidelines (precision, accuracy, LOD/LOQ). Include SPE or protein precipitation for sample cleanup .
  • Example Workflow :

StepTechniqueParametersReference
ExtractionSPE (C18 columns)pH 7.4, methanol elution
DetectionLC-MS/MS (MRM mode)m/z 336 → 120 (quantifier)

Q. What are the foundational in vivo models for studying this compound’s chronic toxicity?

  • Methodology : Use rodent models (rats/mice) with oral gavage administration (0.1–10 mg/kg body weight) over 28–90 days. Monitor liver enzymes (ALT, AST), histopathology (steatosis, fibrosis), and urinary metabolites. Compare results to acute toxicity studies .

Advanced Research Questions

Q. How can contradictory data on this compound’s cytotoxicity across studies be systematically resolved?

  • Methodology : Conduct a meta-analysis of published data (≥10 studies) using PRISMA guidelines. Stratify results by model system (cell type, species), dose, and exposure duration. Apply statistical tests (e.g., ANOVA with post-hoc analysis) to identify confounding variables (e.g., metabolic competency) .
  • Example Framework :

  • Data Conflict : Study A reports IC50 = 25 µM (hepatocytes), Study B reports IC50 = 60 µM (fibroblasts).
  • Resolution : Normalize data to protein content, assess metabolic enzyme expression (CYP3A4), and validate via co-culture models .

Q. What advanced methodologies elucidate this compound’s interaction with DNA adducts?

  • Methodology : Employ 32^{32}P-postlabeling or HPLC-ESI-MS/MS to detect DNA adducts in liver tissue. Use molecular docking simulations (AutoDock Vina) to predict binding affinity to DNA bases. Cross-validate with in vitro transcription assays .
  • Key Consideration : Compare adduct profiles with senecionine (non-deuterated analog) to assess isotopic effects on reactivity .

Q. How can multi-omics approaches integrate transcriptomic and metabolomic data to map this compound’s mechanisms?

  • Methodology : Combine RNA-seq (differential gene expression) with untargeted metabolomics (GC/LC-MS). Use pathway enrichment tools (KEGG, Reactome) to identify disrupted networks (e.g., glutathione metabolism). Validate findings via CRISPR-Cas9 knockouts (e.g., Nrf2 pathway genes) .
  • Example Workflow :

Omics LayerPlatformKey OutputReference
TranscriptomicsIllumina NovaSeqDysregulated CYP450 genes
MetabolomicsQ-TOF MSDepleted glutathione levels

Q. What strategies address reproducibility challenges in synthesizing this compound isotopologues?

  • Methodology : Document deuterium incorporation efficiency via 1^1H-NMR and HRMS. Optimize reaction conditions (catalyst, solvent, temperature) using DoE (Design of Experiments). Share protocols via open-access platforms (e.g., Protocols.io ) to enable independent verification .

Methodological Guidelines

  • Data Integrity : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like MetaboLights or GEO .
  • Ethical Compliance : Ensure animal studies follow ARRIVE guidelines; obtain IRB approval for human cell line use .
  • Literature Synthesis : Use tools like Covidence for systematic reviews and cite primary sources (avoid secondary summaries) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.